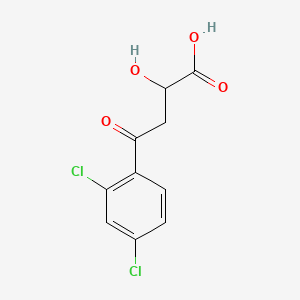

4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid is an organic compound characterized by the presence of two chlorine atoms attached to a phenyl ring, a keto group, and a hydroxybutanoic acid moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid typically involves the reaction of 2,4-dichlorophenylacetic acid with suitable reagents to introduce the keto and hydroxybutanoic acid functionalities. One common method involves the use of a Grignard reagent followed by oxidation and hydrolysis steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

化学反応の分析

Types of Reactions

4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.

科学的研究の応用

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research has demonstrated that derivatives of 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid exhibit notable antimicrobial properties. For instance, compounds synthesized from this acid have shown high activity against several Gram-positive and Gram-negative bacteria as well as fungi. A study highlighted the synthesis of new heterocyclic compounds derived from this acid, which were tested for biological activity, revealing promising results in inhibiting microbial growth .

| Compound | Activity Against Gram-positive | Activity Against Gram-negative | Activity Against Fungi |

|---|---|---|---|

| Compound 3 | High | Moderate | Moderate |

| Compound 10 | Moderate | High | High |

| Compound 12a | High | Moderate | Moderate |

1.2 Central Nervous System Applications

The compound's structural similarity to gamma-hydroxybutyric acid (GHB) suggests potential applications in treating central nervous system disorders. GHB is known for its sedative and anesthetic properties. Research indicates that derivatives of this compound may act as GHB mimetics, potentially aiding in the treatment of sleep disturbances and anxiety disorders .

Agricultural Applications

2.1 Herbicidal Properties

The dichlorophenyl group in the compound enhances its herbicidal activity, making it a candidate for use in agricultural settings. Its structure allows it to interact effectively with plant growth regulators, potentially leading to the development of new herbicides that could be more effective and environmentally friendly compared to existing options .

Synthesis and Structural Investigation

The synthesis of this compound can be achieved through various methods, including the reaction of appropriate aryl methyl ketones with oxalyl chloride in the presence of sodium methoxide. This method has been refined to yield higher purity and better yields of the desired compound .

Case Studies

Case Study 1: Antimicrobial Screening

In a study published by MDPI, researchers synthesized multiple derivatives from this compound and evaluated their antimicrobial activities using disk diffusion methods. The results indicated that several derivatives possessed significant antimicrobial properties, suggesting their potential use as therapeutic agents against infections.

Case Study 2: CNS Effects

A clinical investigation into compounds similar to this compound has shown efficacy in managing symptoms associated with central nervous system disorders. These findings support further exploration into the compound's therapeutic potential in treating conditions such as anxiety and sleep disorders.

作用機序

The mechanism of action of 4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the inhibition or activation of these targets, leading to changes in cellular processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

類似化合物との比較

Similar Compounds

2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenyl ring structure but different functional groups.

2,4-Dichlorophenylacetic acid: Another compound with a similar phenyl ring but lacking the keto and hydroxybutanoic acid functionalities.

Uniqueness

4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.

生物活性

4-(2,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and enzyme inhibition. The structure features a dichlorophenyl moiety which is often associated with enhanced biological properties. This article reviews the biological activity of this compound, drawing from various studies and research findings.

Chemical Structure and Properties

The compound has the molecular formula C10H8Cl2O4 and is characterized by a keto acid structure. Its synthesis generally involves the reaction of 2,4-dichlorophenyl derivatives with hydroxybutanoic acid under specific conditions to yield the desired product.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial activity against various strains of bacteria and fungi. A study utilizing the disk diffusion method revealed that this compound shows high activity against Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of this compound

The compound's effectiveness can be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic pathways.

Enzyme Inhibition

Another significant aspect of this compound is its inhibitory effect on specific enzymes. For instance, it has been evaluated as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism. The docking studies suggest that the compound binds effectively to the active site of α-glucosidase, thereby inhibiting its function.

Table 2: Enzyme Inhibition Studies

The implications of this inhibition are particularly relevant for managing conditions like diabetes, where α-glucosidase inhibitors are used to control blood sugar levels.

Case Studies

Several case studies highlight the biological efficacy of this compound:

- Antimicrobial Efficacy : A study conducted on various bacterial strains showed that this compound had a Minimum Inhibitory Concentration (MIC) comparable to standard antibiotics, indicating its potential as a therapeutic agent.

- Enzyme Interaction : In a recent investigation, the compound was subjected to molecular docking simulations which revealed strong binding affinities with α-glucosidase, supporting its role as a potential anti-diabetic agent.

特性

CAS番号 |

81008-10-8 |

|---|---|

分子式 |

C10H8Cl2O4 |

分子量 |

263.07 g/mol |

IUPAC名 |

4-(2,4-dichlorophenyl)-2-hydroxy-4-oxobutanoic acid |

InChI |

InChI=1S/C10H8Cl2O4/c11-5-1-2-6(7(12)3-5)8(13)4-9(14)10(15)16/h1-3,9,14H,4H2,(H,15,16) |

InChIキー |

OROLZPSONMCIED-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)CC(C(=O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。